N,N-Bis(chloromethyl)acetamide

Description

Contextualization within Halogenated Amide Chemistry and Electrophilic Reagents

N,N-Bis(chloromethyl)acetamide belongs to the broad class of halogenated amides, which are amide derivatives containing one or more halogen atoms. Within this family, α-haloamides are particularly noteworthy for their synthetic versatility. nih.gov The reactivity of the carbon-halogen bond allows for a wide range of transformations, including nucleophilic substitutions to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govresearchgate.net This reactivity has made them valuable building blocks in the synthesis of diverse and complex molecules, including various heterocyclic systems. researchgate.net

Amides are generally among the least reactive carboxylic acid derivatives. mdpi.com However, the introduction of halogen atoms, particularly on the α-carbon or the nitrogen atom, significantly enhances their electrophilicity and utility as reactive intermediates. This compound is a bifunctional electrophilic reagent. The two chloromethyl groups attached to the nitrogen atom serve as potent electrophilic sites. ontosight.ai This dual reactivity distinguishes it from simpler monofunctional haloamides. Such reagents are part of a larger group of chloromethylating agents used in reactions like the Blanc chloromethylation, which introduces a chloromethyl group onto an aromatic ring. jk-sci.comthieme-connect.de These agents, which include formaldehyde (B43269)/HCl, chloromethyl methyl ether, and bis(chloromethyl) ether, are crucial for creating intermediates that can be further functionalized. thieme-connect.dewikipedia.org

Structural Characteristics and Fundamental Reactivity Profile Overview

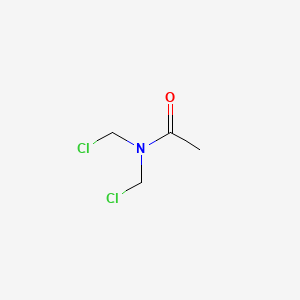

The molecular structure of this compound is defined by a central acetamide (B32628) group where the nitrogen atom is bonded to two chloromethyl (-CH₂Cl) groups. ontosight.ai This arrangement makes it a diamide (B1670390) substituted with two reactive alkyl halide functionalities. The presence of the electron-withdrawing acetyl group influences the reactivity of the N-CH₂Cl bonds.

Its fundamental reactivity profile is that of a potent bifunctional alkylating agent. ontosight.ai The two chloromethyl groups are susceptible to nucleophilic attack, allowing the compound to act as a cross-linking agent by reacting with two nucleophilic sites, either on the same molecule or on different molecules. ontosight.ai This property is central to its application in materials science for the synthesis of polymers. ontosight.ai The reaction involves the displacement of the chloride ion, a good leaving group, by a nucleophile. This reactivity is characteristic of α-haloamides, where the halogen atom is readily replaced by various nucleophiles. researchgate.net

Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇Cl₂NO | epa.govncats.ionih.gov |

| Molar Mass | 156.01 g/mol | epa.govncats.ionih.gov |

| Monoisotopic Mass | 154.990469 g/mol | epa.gov |

| IUPAC Name | This compound | nih.gov |

Historical Development and Evolution of Research Interest in Bis(chloromethyl)ated Compounds

The study of bis(chloromethyl)ated compounds is intrinsically linked to the development of chloromethylation reactions. The Blanc chloromethylation, a method to introduce chloromethyl groups onto aromatic compounds using formaldehyde and hydrogen chloride, was first reported in 1898 and later expanded upon by Gustave Louis Blanc in 1923. jk-sci.com This reaction became a cornerstone for synthesizing chloromethylated aromatics, which are valuable industrial intermediates. jk-sci.comthieme-connect.de

A related and historically significant compound is bis(chloromethyl) ether (BCME). It was once produced on a large scale and used extensively as a cross-linking agent in the manufacturing of ion-exchange resins and textiles. wikipedia.org However, the discovery of BCME's high carcinogenicity led to a drastic decline in its industrial production in most countries by the early 1980s. wikipedia.orgnih.gov This development spurred research into safer alternative chloromethylating agents and likely influenced the handling and investigation of all bis(chloromethyl)ated compounds. Research evolved from using these compounds as bulk cross-linkers to employing them as more specialized reagents in organic synthesis, where their bifunctional nature could be harnessed to build complex molecular architectures. thieme-connect.de

Academic Research Significance and Unexplored Paradigms

The academic significance of this compound lies in its potential as a versatile building block. Its bifunctional electrophilic nature makes it an attractive reagent for synthesizing polymers and for cross-linking applications in materials science. ontosight.ai Research has explored its utility in modifying biomolecules like proteins and nucleic acids. ontosight.ai

Despite its known reactivity, several research avenues remain underexplored. The unique positioning of two reactive centers on a single nitrogen atom presents opportunities for the synthesis of novel nitrogen-containing heterocyclic systems, a class of compounds of immense importance in medicinal chemistry. The reaction of bis(chloromethyl) derivatives can lead to complex bicyclic and polycyclic systems, a potential that has not been fully explored with this compound. thieme-connect.de

Future research could focus on:

Novel Heterocycle Synthesis: A systematic investigation of its reactions with various dinucleophiles (e.g., diamines, diols, dithiols) to construct new heterocyclic rings. The rich chemistry of α-haloamides in forming lactams and other cyclic structures provides a strong precedent for this line of inquiry. nih.gov

Advanced Materials: Its use as a monomer or cross-linker for the development of functional polymers with tailored properties, potentially for applications like anion exchange membranes, drawing inspiration from the use of other chloromethylated polymers. dicp.ac.cn

Mechanistic Studies: Detailed mechanistic studies of its reactions to better control selectivity and reactivity. For instance, investigating the potential for sequential, selective reactions at the two chloromethyl sites could open up pathways to asymmetrically functionalized products.

Ligand Development: Its application as a precursor for novel bidentate ligands for transition metal catalysis. The synthesis of N-biphenyl pyrrolidine (B122466) derivatives for use as ligands in palladium-catalyzed reactions showcases the potential of related structures. rsc.org

By exploring these paradigms, the full synthetic potential of this compound can be unlocked, expanding its role from a reactive chemical to a sophisticated tool in contemporary organic synthesis.

Structure

3D Structure

Properties

CAS No. |

56343-50-1 |

|---|---|

Molecular Formula |

C4H7Cl2NO |

Molecular Weight |

156.01 g/mol |

IUPAC Name |

N,N-bis(chloromethyl)acetamide |

InChI |

InChI=1S/C4H7Cl2NO/c1-4(8)7(2-5)3-6/h2-3H2,1H3 |

InChI Key |

IEKRAJMVKUYCNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCl)CCl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N,n Bis Chloromethyl Acetamide

Electrophilic Properties and Alkylating Capabilities

As an alkylating agent, N,N-Bis(chloromethyl)acetamide can form covalent bonds by transferring its chloromethyl groups to other molecules. ontosight.ai This capability is central to its utility in various synthetic applications, including the modification of biomolecules and the synthesis of polymers. ontosight.ai

The core of this compound's reactivity lies in its two electrophilic centers, located on the methylene (B1212753) carbons of the chloromethyl groups. The carbon-chlorine bond is polarized due to the high electronegativity of the chlorine atom, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles.

The acetamide (B32628) group itself plays a crucial role. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, which reduces its basicity and nucleophilicity. This electron-withdrawing nature of the acetyl group influences the electrophilicity of the chloromethyl carbons. While there is no direct evidence of synergistic reactivity in the provided search results, the bifunctional nature of the molecule inherently allows for cross-linking reactions where both electrophilic centers react, which can be considered a form of synergistic function in polymer synthesis. ontosight.ai A similar compound, 2-(chloromethyl)benzoyl chloride, also acts as a bis-electrophile. pg.gda.pl

When compared to other bifunctional alkylating agents, this compound exhibits distinct properties. A notable comparison can be made with bis(chloromethyl) ether (BCME), a potent and well-studied alkylating agent. nih.gov Both molecules possess two chloromethyl groups and are used as chemical intermediates. nih.gov However, the atom linking the two chloromethyl units differs—a nitrogen atom within an amide for this compound and an oxygen atom for BCME. This structural difference is expected to influence their alkylating potency and reaction mechanisms. BCME is known to be a powerful, direct-acting alkylating agent. nih.govnih.gov The high electronegativity of the ether oxygen in BCME strongly activates the chloromethyl groups towards nucleophilic attack. In contrast, the amide nitrogen in this compound is part of a resonance-stabilized system, which may modulate the reactivity of its chloromethyl groups differently.

| Property | This compound | Bis(chloromethyl) ether (BCME) |

|---|---|---|

| Structure | Amide-linked bifunctional alkylating agent | Ether-linked bifunctional alkylating agent |

| Linking Atom | Nitrogen (Amide) | Oxygen (Ether) |

| Reactivity Profile | Potent alkylating agent used in synthesis. ontosight.ai | Potent, direct-acting alkylating agent and known human carcinogen. nih.govepa.gov |

| Key Mechanistic Feature | Reactivity influenced by the electron-withdrawing acetamide group. | Highly reactive due to the electronegative ether oxygen activating the C-Cl bonds. |

Nucleophilic Substitution Reactions at Chloromethyl Centers

The primary mode of reaction for this compound involves the nucleophilic substitution of the chloride ions from the chloromethyl centers. This reaction follows the general principles of aliphatic nucleophilic substitution, typically proceeding via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. dalalinstitute.comchemeurope.com

This compound is expected to react with a wide range of nucleophiles. The chemical reactivity of analogous N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.net This suggests a similar pattern of reactivity for this compound.

Oxygen Nucleophiles: Alcohols and phenoxides can act as nucleophiles, attacking the electrophilic carbon to displace chloride and form new ether linkages. The reaction of alcohols with alkyl halides is a classic method for ether synthesis, often catalyzed by acid to protonate the alcohol's hydroxyl group, making it a better leaving group. libretexts.org

Nitrogen Nucleophiles: Amines are effective nucleophiles for this type of substitution. libretexts.org Primary or secondary amines can react with one or both chloromethyl groups to yield mono- or di-substituted products, respectively. The use of bifunctional amines can lead to the formation of heterocyclic structures. researchgate.net However, the basicity of amines can also lead to side reactions, and the resulting amine products can themselves be nucleophilic, potentially leading to polyalkylation. libretexts.org

Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles and readily react with alkyl halides. cas.cnscribd.com The reaction with this compound would result in the formation of thioethers. The high nucleophilicity of sulfur compounds makes these reactions efficient. acs.org

| Nucleophile Type | Example Nucleophile | Expected Product Type |

|---|---|---|

| Oxygen | Alcohol (R-OH), Alkoxide (R-O⁻) | Ether (R-O-CH₂-N(COCH₃)-CH₂-Cl or bis-ether) |

| Nitrogen | Amine (R-NH₂) | Amine (R-NH-CH₂-N(COCH₃)-CH₂-Cl or bis-amine) |

| Sulfur | Thiol (R-SH), Thiolate (R-S⁻) | Thioether (R-S-CH₂-N(COCH₃)-CH₂-Cl or bis-thioether) |

The nucleophilic substitution reactions of this compound are expected to follow second-order kinetics, characteristic of an S_N2 mechanism. libretexts.org This means the reaction rate is dependent on the concentration of both this compound and the nucleophile. dalalinstitute.comlibretexts.org

Rate = k[CH₃CON(CH₂Cl)₂][Nucleophile]

Several factors influence the kinetics of these reactions:

Nucleophile Strength: Stronger nucleophiles (e.g., RS⁻ > RNH₂ > ROH) will react faster.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are ideal for S_N2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

Steric Hindrance: The carbon centers of the chloromethyl groups are relatively unhindered, favoring the S_N2 pathway.

Thermodynamically, these substitution reactions are generally favorable. The formation of a stable chloride leaving group and a stronger bond between the carbon and the nucleophile (e.g., C-N, C-S) typically results in a negative change in Gibbs free energy, driving the reaction forward.

| Factor | Influence on S_N2 Reaction Rate |

|---|---|

| Nucleophile Concentration | Higher concentration increases the rate. |

| Nucleophilicity | Stronger nucleophiles (e.g., I⁻, RS⁻, R₃N) increase the rate. |

| Leaving Group | Chloride is a good leaving group, facilitating the reaction. |

| Solvent | Polar aprotic solvents (DMSO, DMF, acetone) accelerate the reaction. |

Intramolecular Cyclization Reactions and Ring Closure Mechanisms

The presence of two reactive chloromethyl groups makes this compound an ideal substrate for forming heterocyclic compounds through intramolecular cyclization. researchgate.net This typically occurs when the compound reacts with a dinucleophile, such as a diamine or a molecule containing both a thiol and an amine group.

The mechanism involves a two-step nucleophilic substitution. First, one nucleophilic site of the dinucleophile attacks one chloromethyl group, forming an intermediate. This is followed by an intramolecular attack of the second nucleophilic site on the remaining chloromethyl group, leading to ring closure. nih.gov The size of the resulting ring depends on the length of the linker between the two nucleophilic centers in the reacting partner. Such cyclization reactions are a common strategy in the synthesis of various heterocyclic systems, including imidazoles and pyrroles. researchgate.net Related haloalkyl-substituted compounds are known to undergo intramolecular cyclization to form products like prolinol and proline derivatives. polimi.itbeilstein-journals.org For instance, the cyclization of N-allyl-N-benzyl-2-(tosylamido)acetamide can produce piperazin-2-ones. While specific studies on this compound's cyclization are not detailed in the search results, its structure strongly suggests its suitability for creating nitrogen-containing heterocycles via reactions with appropriate bifunctional nucleophiles.

Formation of Monocyclic Heterocycles

This compound possesses two electrophilic chloromethyl groups, making it a theoretical candidate for cyclization reactions with dinucleophiles to form monocyclic heterocyclic systems. Such reactions would involve the two leaving groups (chloride ions) being displaced by a nucleophile with two reactive centers, such as a diamine or diol, to form a new ring. However, within the scope of the surveyed scientific literature, specific examples detailing the synthesis of monocyclic heterocycles directly from this compound are not prominently documented.

Formation of Fused Heterocyclic Systems (e.g., benzisoxazole)

The utility of this compound as a precursor for fused heterocyclic systems is documented. It can react with molecules containing multiple nucleophilic centers to construct complex, multi-ring structures.

A notable example is its reaction with 2-aminobenzothiazole (B30445). This reaction proceeds via a double alkylation mechanism, targeting both the endocyclic and exocyclic nitrogen atoms of the 2-aminobenzothiazole molecule. The process results in the formation of a new, fused 1,3,5-triazine (B166579) ring, yielding the tricyclic product 3-acetyl-3,4-dihydro-2H-1,3,5-triazino[2,1-b]benzothiazole. acgpubs.org This transformation showcases the ability of this compound to act as a two-carbon, two-nitrogen synthon for the annelation of a triazine ring onto an existing heterocyclic framework. acgpubs.org

Table 1: Synthesis of Fused Heterocycles using this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

|---|

Cross-linking Reactions and Polymerization Initiation

The bifunctional nature of this compound, stemming from its two alkylating chloromethyl groups, makes it a suitable agent for cross-linking reactions. ontosight.ai This capability is valuable in materials science for the synthesis of polymers and for modifying existing materials to improve their properties. ontosight.ai As a cross-linking agent, the molecule can form covalent bonds between separate polymer chains, enhancing the structural integrity and stability of the resulting material.

While its potential for these applications is recognized, detailed research studies specifying the exact conditions, the types of polymers formed, or the mechanistic pathways of polymerization initiated by this compound are not extensively detailed in the available literature.

Rearrangement Reactions and Tautomerism Studies

Role as a Leaving Group in Complex Reaction Sequences

The function of the N,N-bis(chloromethyl)acetamido moiety as a leaving group in complex reaction sequences is not a documented aspect of its reactivity profile in the reviewed literature. The primary reactivity of the compound is centered on the nucleophilic displacement of the chloride atoms from the methyl groups, rather than the cleavage of the C-N bonds of the acetamide core.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminobenzothiazole |

| 3-acetyl-3,4-dihydro-2H-1,3,5-triazino[2,1-b]benzothiazole |

Applications in Advanced Organic Synthesis and Materials Science

N,N-Bis(chloromethyl)acetamide as a Versatile Synthon and Building Block

This compound is a molecule with significant potential in organic synthesis, acting as a versatile building block for the construction of complex molecular architectures. Its reactivity is centered around the two chloromethyl groups attached to the nitrogen atom of the acetamide (B32628) backbone. These electrophilic centers are susceptible to nucleophilic attack, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This reactivity profile allows the molecule to function as a synthon, a conceptual unit within a synthesis that represents a potential synthetic operation.

While direct literature specifically detailing the use of this compound as a C1 synthon is not extensively available, the reactivity of its two chloromethyl groups suggests its potential in this capacity. A C1 synthon is a synthetic equivalent for a single carbon unit that can be incorporated into a target molecule. The chloromethyl groups in this compound can, in principle, react with suitable nucleophiles to introduce a methylene (B1212753) (-CH2-) bridge, effectively acting as a one-carbon building block.

For C-C bond formation , the chloromethyl groups could potentially react with carbanions, organometallic reagents, or enolates. Such reactions would lead to the elongation of carbon chains or the formation of new carbocyclic structures.

In the context of C-N bond formation , the electrophilic nature of the chloromethyl groups makes them ideal for reactions with a wide range of nitrogen-containing nucleophiles. This includes primary and secondary amines, anilines, and other nitrogen-based heterocycles. These reactions are fundamental in the synthesis of various nitrogen-containing compounds, including polyamines and heterocyclic systems. The dual functionality of this compound allows for the possibility of double substitution, leading to the formation of bridged compounds or the linkage of two different molecular entities.

A molecular scaffold is a core structure upon which other molecular fragments can be appended to create a diverse library of compounds. The structure of this compound, with its two reactive chloromethyl arms, makes it an attractive candidate for the construction of multifunctional molecular scaffolds. By reacting with two different nucleophiles, either simultaneously or sequentially, it is possible to introduce two distinct functionalities onto the central acetamide core.

This approach could be utilized in the development of new materials, such as polymers and cross-linking agents. For instance, reaction with diamines or other difunctional nucleophiles could lead to the formation of polymeric chains. Furthermore, the ability to introduce different functional groups could be exploited in medicinal chemistry for the design of novel drug candidates, where the central scaffold serves to orient different pharmacophoric groups in a specific spatial arrangement.

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. While direct synthetic routes employing this compound for all the listed heterocyclic systems are not extensively documented, the reactivity of related chloroacetamide derivatives provides a strong indication of its potential utility in the synthesis of a wide array of heterocyclic frameworks. The general strategy involves the reaction of the electrophilic chloromethyl groups with appropriate nucleophilic precursors to construct the desired heterocyclic ring.

Pyrazole derivatives are known for their diverse pharmacological activities. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While a direct role for this compound is not immediately apparent from this classical approach, its reactive chloromethyl groups could be used to functionalize pre-formed pyrazole rings or to construct more complex pyrazole-containing scaffolds.

Thiazolinone derivatives are another class of heterocycles with significant biological properties. Their synthesis typically involves the reaction of a compound containing a thiourea or thioamide moiety with an α-halo ketone or a similar electrophile. The chloromethyl groups of this compound could potentially serve as the electrophilic component in such cyclization reactions, reacting with a suitable sulfur- and nitrogen-containing nucleophile to form the thiazolinone ring.

The synthesis of various five-membered heterocyclic rings can be envisioned using this compound as a key building block.

Pyrrole derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. While not a direct precursor, the reactivity of this compound could be harnessed to prepare substituted amines or other intermediates required for pyrrole synthesis.

Imidazole derivatives are central to many biological processes and are found in numerous pharmaceuticals. The synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. The chloromethyl groups of this compound could be used to alkylate imidazole nitrogen atoms or to construct more complex imidazole-containing systems.

Thiazolidinone derivatives are another important class of sulfur- and nitrogen-containing heterocycles. Their synthesis often involves the reaction of a thiourea or a Schiff base with an α-mercaptoacetic acid derivative. The electrophilic nature of this compound could be utilized in reactions with sulfur-containing nucleophiles to construct the thiazolidinone ring.

Thiophene derivatives are key components in many organic materials and pharmaceuticals. One common synthetic route is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While this compound is not a direct participant in this reaction, its ability to react with sulfur nucleophiles suggests its potential in alternative synthetic strategies for thiophene derivatives.

The following table summarizes the synthesis of a thiazolidinone derivative using a related chloroacetamide compound, illustrating a potential reaction pathway for this compound.

| Starting Material | Reagent | Product | Yield (%) |

| N'-(substituted benzylidene)-2-cyanoacetohydrazide | 2-Mercaptoacetic acid | 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide | High |

Table 1: Synthesis of Thiazolidinone Derivatives using a Chloroacetamide Analog.

Six-membered heterocyclic systems such as pyridines and pyrimidines are also accessible through synthetic routes that could potentially involve this compound.

Pyridine (B92270) derivatives are ubiquitous in organic chemistry and are found in a vast number of natural products and synthetic compounds. The Hantzsch pyridine synthesis is a well-known method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. The reactivity of this compound's chloromethyl groups could be employed to synthesize substituted amines or other precursors for pyridine synthesis. For instance, 2,6-Bis(chloromethyl)pyridine, a related compound, is a known building block for various pyridine derivatives. chemguide.co.uk

Pyrimidine (B1678525) derivatives are core components of nucleic acids and are prevalent in many biologically active compounds. The principal synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or thiourea derivative. Similar to pyridine synthesis, this compound could be used to prepare functionalized precursors for the construction of the pyrimidine ring.

The following table illustrates a general reaction for the synthesis of thienopyridine derivatives, which involves the reaction of a chloroacetamide with a mercaptonicotinonitrile derivative. This highlights the utility of the chloroacetamide moiety in constructing fused heterocyclic systems.

| Reactant 1 | Reactant 2 | Product |

| 2-Chloro-N-arylacetamide | 2-Mercaptonicotinonitrile derivative | Thieno[2,3-b]pyridine derivative |

Table 2: Synthesis of Thienopyridine Derivatives using Chloroacetamides. nih.gov

Precursor in Polymer Chemistry and Advanced Material Synthesis

While molecules containing multiple chloromethyl groups, such as 1,4-bis(chloromethyl)benzene, are utilized as cross-linking agents to form polymer networks, no specific data was found for this compound in this role.

Chemical Modification of Biomolecules

The chloroacetamide functional group is a well-known alkylating agent used in bioconjugation, typically for modifying cysteine residues in peptides and proteins through thioether bond formation. nih.gov This reactivity suggests that a bifunctional molecule like this compound could theoretically serve as a cross-linking agent for biomolecules. nih.gov However, specific methodologies and research findings for this compound itself are absent.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to predict molecular structures, energies, and other electronic properties. For N,N-Bis(chloromethyl)acetamide, these calculations would provide foundational insights into its intrinsic chemical nature.

Geometry Optimization and Electronic Structure Analysis

A primary step in computational chemistry is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For this compound, methods like DFT with an appropriate basis set (e.g., 6-31G*) would be employed to calculate bond lengths, bond angles, and dihedral angles. This analysis would reveal the preferred spatial orientation of the acetamide (B32628) group relative to the two chloromethyl substituents.

Following optimization, an electronic structure analysis would provide information on the distribution of electrons within the molecule, including dipole moment and charge distribution on individual atoms.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping illustrates the charge distribution of a molecule and is used to predict its reactive sites. The MESP map of this compound would show regions of negative potential (electron-rich), likely around the carbonyl oxygen, which are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor), expected around the hydrogen atoms and chloromethyl carbons, would indicate sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, the analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. The locations of these orbitals would indicate the most probable sites for electrophilic and nucleophilic interactions.

Mechanistic Insights from Computational Modeling

Computational modeling can be used to explore the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Reaction Pathway Determination

To understand how this compound reacts, for example in a nucleophilic substitution reaction at the chloromethyl groups, computational methods can be used to map out the entire reaction pathway. This involves identifying and calculating the structures and energies of all reactants, intermediates, transition states, and products. Transition state analysis is crucial as it locates the highest energy point along the reaction coordinate, which determines the activation energy of the reaction.

Energy Barriers and Reaction Kinetics Prediction

By calculating the energy difference between the reactants and the transition state, the energy barrier (activation energy) for a reaction can be determined. This information is vital for predicting the rate of the reaction. A higher energy barrier corresponds to a slower reaction. These theoretical calculations would allow for a quantitative prediction of the reactivity of this compound under various conditions and with different reagents, providing a deeper understanding of its chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Computational studies, particularly conformational analysis and molecular dynamics (MD) simulations, provide significant insights into the three-dimensional structure and dynamic behavior of this compound. These methods allow for the exploration of the molecule's potential energy surface, the identification of stable conformers, and the characterization of its interactions with surrounding solvent molecules.

Ligand Structure and Solvent Interactions

The central feature of this compound is the amide functional group, which exhibits partial double bond character in the C-N bond due to resonance. This restricted rotation around the C-N bond leads to the possibility of cis-trans isomerism. In the case of N,N-disubstituted amides like this compound, the planarity of the amide group is a key determinant of its conformational preferences. Theoretical studies on simpler amides, such as acetamide, have indicated that the amide group is nearly planar.

Molecular dynamics simulations are instrumental in understanding the interactions between this compound and solvent molecules. In a polar solvent like water, the carbonyl oxygen of the acetamide group can act as a hydrogen bond acceptor, while the slightly acidic protons on the chloromethyl groups might engage in weak interactions. MD simulations can track the trajectories of both the solute and solvent molecules over time, providing a detailed picture of the solvation shell and the dynamics of solvent exchange. The strength and nature of these interactions are crucial for understanding the compound's solubility and reactivity in different environments.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value | Method of Prediction |

|---|---|---|

| C-N Rotational Barrier | 18-22 kcal/mol | Analogy with N,N-dimethylacetamide and considering electronic effects of chlorine |

| Preferred Conformation | Transoid (regarding the acetyl and chloromethyl groups) | Steric hindrance minimization |

| Amide Bond Planarity | Near-planar | Resonance stabilization |

Stereodynamic Behavior of Derivatives

The stereodynamic behavior of this compound and its derivatives is primarily governed by the restricted rotation around the amide C-N bond. This phenomenon, known as atropisomerism in some systems, can be studied using dynamic NMR spectroscopy and computational methods. For N,N-disubstituted amides, the interconversion between different rotamers can be slow enough to be observed on the NMR timescale, leading to distinct signals for the non-equivalent substituents on the nitrogen atom.

The energy barrier to this rotation is influenced by the steric bulk and electronic properties of the substituents. In this compound, the two chloromethyl groups are expected to create a significant rotational barrier. Computational studies on related N,N-disubstituted amides have shown that the transition state for this rotation involves a non-planar arrangement of the amide group, where the resonance stabilization is temporarily disrupted.

Molecular dynamics simulations can further elucidate the stereodynamic behavior by simulating the molecule's motion at different temperatures. These simulations can provide insights into the rates of conformational changes and the pathways of these transformations. For derivatives of this compound where the acetyl methyl group or the chlorine atoms are replaced by other functional groups, the stereodynamic properties would be altered, leading to different rotational barriers and conformational preferences.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of molecules like this compound.

Theoretical NMR Chemical Shifts and Vibrational Frequencies

Theoretical NMR chemical shifts for this compound can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. These methods compute the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For organic molecules, various computational approaches, including machine learning and deep neural networks, have shown promising results in accurately predicting proton and carbon-13 chemical shifts nih.gov.

Similarly, the vibrational frequencies of this compound can be predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational modes of the molecule, which correspond to the fundamental absorption bands in an infrared (IR) or Raman spectrum. DFT methods are commonly employed for this purpose and have been shown to provide good agreement with experimental data for related amide compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Computational Method |

|---|---|---|

| ¹H NMR Chemical Shift (CH₃) | 2.1 - 2.3 ppm | DFT/GIAO |

| ¹H NMR Chemical Shift (CH₂Cl) | 4.5 - 5.0 ppm | DFT/GIAO |

| ¹³C NMR Chemical Shift (C=O) | 170 - 175 ppm | DFT/GIAO |

| ¹³C NMR Chemical Shift (CH₃) | 20 - 25 ppm | DFT/GIAO |

| ¹³C NMR Chemical Shift (CH₂Cl) | 50 - 55 ppm | DFT/GIAO |

| C=O Stretch Vibrational Frequency | 1650 - 1680 cm⁻¹ | DFT/B3LYP |

| C-N Stretch Vibrational Frequency | 1400 - 1450 cm⁻¹ | DFT/B3LYP |

Comparison with Experimental Spectroscopic Data

The validation of theoretical predictions is achieved by comparing the calculated spectroscopic data with experimentally obtained spectra. While specific experimental NMR and vibrational spectra for this compound are not extensively reported in the literature, a comparative analysis with structurally similar compounds provides a basis for validation.

For instance, the predicted ¹H NMR chemical shift for the acetyl methyl group in this compound can be compared to the experimental value for N,N-dimethylacetamide. Any significant deviation can then be attributed to the electronic influence of the chloromethyl groups. Similarly, the calculated vibrational frequency for the carbonyl (C=O) stretch can be compared to the well-established range for amides.

Discrepancies between theoretical and experimental data can arise from several factors, including the limitations of the computational model, solvent effects that are not fully accounted for in the calculations, and intermolecular interactions in the experimental sample. The refinement of theoretical models through comparison with experimental data is a crucial aspect of computational chemistry, leading to more accurate predictions for novel compounds. Studies on N-benzyl-N-(furan-2-ylmethyl) acetamide have demonstrated that a combined experimental and theoretical approach using NMR spectroscopy and DFT calculations can successfully elucidate the conformational behavior and spectroscopic properties of complex amides scielo.br.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural analysis of N,N-Bis(chloromethyl)acetamide, enabling the complete assignment of its atomic framework and the investigation of its dynamic properties.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the unambiguous assignment of proton and carbon resonances in this compound. unl.edu In the ¹H NMR spectrum, the protons of the two chloromethyl (Cl-CH₂) groups are expected to appear as a single resonance, and the methyl (CH₃) protons of the acetyl group as another distinct singlet. The relative integrals of these peaks would correspond to the 4:3 ratio of the chloromethyl to methyl protons.

The ¹³C NMR spectrum reveals the carbon skeleton, with separate signals anticipated for the carbonyl carbon (C=O), the chloromethyl carbons, and the acetyl methyl carbon. To correlate these proton and carbon signals directly, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are utilized. Further confirmation of the molecular structure is achieved through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range (2-3 bond) couplings between protons and carbons, such as the correlation between the methyl protons and the carbonyl carbon. scielo.br

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Acetyl) | ~2.1 | ~21 |

| CH₂Cl | ~5.5 | ~50 |

| C=O | - | ~170 |

Note: The exact chemical shifts can be influenced by the solvent and experimental conditions.

The amide bond in this compound possesses partial double-bond character, leading to restricted rotation around the C-N bond. This can result in the existence of different rotational isomers, or rotamers. st-andrews.ac.ukresearchgate.net Variable-temperature (VT) NMR spectroscopy is a powerful method for studying these dynamic conformational changes. st-andrews.ac.ukresearchgate.netmdpi.com

At reduced temperatures, the rotation around the C-N bond may become slow on the NMR timescale, potentially leading to the observation of separate signals for the two non-equivalent chloromethyl groups. researchgate.net As the temperature is elevated, the rate of this rotation increases. When the exchange between conformers becomes rapid, the distinct signals for the chloromethyl groups will merge into a single, time-averaged peak. mdpi.com The analysis of these temperature-dependent changes in the NMR spectrum allows for the determination of the energy barrier for this rotational process. st-andrews.ac.ukresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound. cardiff.ac.uk The IR spectrum is characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the 1650-1700 cm⁻¹ region. Other significant absorptions include the C-N stretch of the amide and the C-Cl stretch of the chloromethyl groups. researchgate.net

Raman spectroscopy provides additional vibrational information, often yielding stronger signals for non-polar bonds. mdpi.com This can be particularly useful for analyzing the C-C and C-H bonds within the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1650-1700 |

| C-N | Stretch | 1250-1350 |

| C-Cl | Stretch | 600-800 |

| C-H (sp³) | Stretch | 2850-3000 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. uni-saarland.de For this compound, the experimentally determined exact mass would be compared with the calculated mass for the molecular formula C₄H₇Cl₂NO to confirm its composition. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, with predictable relative intensities for the M, M+2, and M+4 peaks, serving as a clear indicator of a dichlorinated compound.

X-ray Crystallography for Solid-State Molecular Structure and Coordination Chemistry

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the fundamental properties and reactivity of a compound. The process involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the crystal's atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map can be constructed, from which the exact position of each atom in the crystal lattice is determined.

For this compound, a definitive single-crystal X-ray structure has not been reported in publicly accessible crystallographic databases as of late 2025. The determination of its crystal structure would be invaluable, confirming the geometry of the acetamide (B32628) backbone and the spatial orientation of the two chloromethyl groups. Such data would reveal key structural parameters, including the planarity of the amide group, the C-N, C=O, and C-Cl bond lengths and angles, and the torsional angles describing the conformation of the chloromethyl substituents. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular forces, such as dipole-dipole interactions or potential weak hydrogen bonds, which govern the solid-state properties of the material.

Advanced Chromatographic Methods for Purity and Isolation in Synthetic Endeavors

Chromatographic techniques are indispensable tools in synthetic chemistry for assessing the purity of compounds, monitoring the progress of reactions, and for the isolation of target molecules from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. epa.gov In this method, the compound is separated on a stationary phase that is less polar than the mobile phase.

The established method is robust and can be adapted for different applications. For instance, when coupling the HPLC system to a mass spectrometer (MS) for definitive identification, the phosphoric acid in the mobile phase can be replaced with a volatile acid like formic acid to ensure compatibility. epa.gov The versatility of this HPLC method also allows it to be scaled up for preparative separation, enabling the isolation and purification of this compound from reaction byproducts or impurities. epa.gov

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | epa.gov |

| Stationary Phase / Column | Newcrom R1 | epa.gov |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | epa.gov |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | epa.gov |

| Applications | Purity analysis, Isolation of impurities, Preparative separation | epa.gov |

Gas Chromatography (GC) for Reaction Monitoring and Product Quantification

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, GC coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be an effective tool for monitoring the progress of its synthesis and for quantifying its concentration.

In the context of reaction monitoring, small aliquots can be withdrawn from the reaction mixture at various time points. These samples are then prepared and injected into the GC system. The resulting chromatogram would show peaks corresponding to starting materials, intermediates, the this compound product, and any byproducts. By tracking the decrease in the peak area of the reactants and the corresponding increase in the peak area of the product over time, the reaction's progression towards completion can be accurately monitored.

For product quantification, a precise and validated GC method is required. This typically involves establishing a calibration curve using standards of known concentration. An internal standard—a compound with similar properties to the analyte but well-resolved chromatographically—is often added to both the calibration standards and the samples to improve precision and accuracy by correcting for variations in injection volume or detector response. While specific GC methods for this compound are not extensively detailed in the literature, a general approach can be proposed based on methods for other polar, medium-volatility organic molecules. A mid-polarity capillary column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase, would likely provide good separation. GC-MS would be particularly advantageous, as it provides mass spectral data that can confirm the identity of the product peak and help in identifying unknown impurities.

Table 2: General Gas Chromatography (GC) Parameters for Analysis

| Parameter | Suggested Condition |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | DB-624 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 240-260 °C |

| Oven Program | Initial temp 50-70 °C, ramped to 250-280 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Quantification Method | External or Internal Standard Calibration |

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green chemistry principles is reshaping the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. sigmaaldrich.comepitomejournals.com Future research on N,N-Bis(chloromethyl)acetamide will likely focus on developing synthetic routes that align with these principles.

Traditional synthesis methods for related chloroacetamides or chloromethylated compounds often involve reagents like formaldehyde (B43269) and hydrogen chloride with Lewis acid catalysts, which can produce hazardous by-products such as bis(chloromethyl) ether, a potent carcinogen. libretexts.orgdur.ac.uk Greener alternatives could involve replacing toxic solvents with safer options, utilizing catalytic processes over stoichiometric reagents, and improving atom economy. ijfmr.comacs.org

Recent advancements in sustainable amide bond formation, such as enzymatic methods or photocatalysis using Covalent Organic Frameworks (COFs), offer new possibilities. dst.gov.innih.gov While direct application to this compound needs investigation, these strategies point towards milder and more efficient processes. Another approach could be the development of novel catalytic systems for chloromethylation that operate in aqueous media or use phase-transfer catalysis to improve efficiency and reduce the use of volatile organic solvents. researchgate.netiosrjournals.org

| Aspect | Potential "Traditional" Route | Potential "Green" Alternative |

|---|---|---|

| Reagents | Formaldehyde, HCl, ZnCl2 | Enzymatic or photocatalytic amidation; safer chloromethylating agents. |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, supercritical CO2, or bio-based solvents (e.g., cyclopentyl methyl ether). nih.gov |

| Catalysis | Stoichiometric Lewis acids (e.g., ZnCl2, SnCl4). iosrjournals.org | Recyclable solid acid catalysts, biocatalysts (enzymes), or photocatalysts. epitomejournals.comdst.gov.in |

| Energy | High temperatures, requiring significant energy input. | Ambient temperature and pressure conditions. sigmaaldrich.com |

| By-products | Potentially carcinogenic ethers, significant acid waste. libretexts.org | Water or other benign by-products, minimizing waste. |

Exploration of Novel Reactivity Modalities and Cascade Reactions

The presence of two electrophilic chloromethyl sites makes this compound an ideal candidate for cascade reactions, which build molecular complexity in a single step by avoiding the isolation of intermediates. baranlab.org This approach improves efficiency and reduces waste.

Future research could explore its reactions with a variety of bis-nucleophiles (e.g., diamines, dithiols, diols) to synthesize novel heterocyclic compounds and macrocycles. By acting as a two-carbon linker, it could facilitate the construction of five, six, or seven-membered rings, which are common motifs in pharmaceuticals. Furthermore, cascade reactions involving this molecule could be designed to achieve multiple bond formations in one pot, a strategy that is highly valuable for building complex molecular frameworks. nih.gov The combination of biocatalysis with metal-catalysis in a cascade process could also be a promising route for producing enantioenriched products. aalto.fi

| Reactant Type | Example Nucleophile | Potential Product Scaffold | Reaction Type |

|---|---|---|---|

| Bis-nucleophile (N,N) | Ethylenediamine | Piperazinone derivatives | Intramolecular cyclization |

| Bis-nucleophile (S,S) | Ethane-1,2-dithiol | 1,4-Dithiane derivatives | Intramolecular cyclization |

| Bis-nucleophile (O,N) | Ethanolamine | Morpholinone derivatives | Intramolecular cyclization |

| Aromatic diols | Catechol | Benzodioxepine derivatives | Double alkylation/cyclization |

| Polymerization | Piperazine | Polyamides/Poly(amino amides) | Step-growth polymerization |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mt.com Given that chloromethylation reactions can be highly exothermic and may involve hazardous reagents, transitioning their synthesis to continuous flow reactors is a key future direction. chemanager-online.comamt.uk The small reactor volumes in flow systems minimize the risks associated with unstable intermediates or exothermic events. vapourtec.com

Automated synthesis platforms can further accelerate research by enabling high-throughput experimentation to rapidly optimize reaction conditions (e.g., temperature, stoichiometry, residence time). nih.govresearchgate.net Integrating this compound into automated workflows would allow for the rapid generation of compound libraries for drug discovery or materials science applications. oxfordglobal.comrsc.org Such platforms can integrate synthesis, purification, and analysis, significantly shortening the design-make-test cycle. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat transfer. amt.uk |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, improving selectivity and yield. mt.com |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Easily scalable by running the system for longer durations ("scaling out"). |

| Reagent Handling | Manual or semi-automated handling of potentially toxic materials. | Automated pumping from sealed reservoirs minimizes operator exposure. mt.com |

| Optimization | Time-consuming, requiring multiple individual experiments. | Rapid optimization through automated sequential or parallel experiments. |

Rational Design of this compound Derivatives with Tunable Reactivity via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. nih.gov Future research can employ DFT to model the properties of this compound and its derivatives. Such studies can provide insights into the electronic structure, bond dissociation energies, and the energy barriers for nucleophilic substitution (SN2) reactions at the chloromethyl centers. mdpi.comresearchgate.net

By computationally screening various substituents on the acetamide (B32628) backbone, it may be possible to rationally design derivatives with tailored reactivity. For example, introducing electron-withdrawing or electron-donating groups could modulate the electrophilicity of the chloromethyl carbons, allowing for fine-tuning of their reaction rates with different nucleophiles. This predictive power can guide synthetic efforts, saving time and resources by prioritizing the most promising molecular targets. Computational analysis of frontier molecular orbitals (HOMO-LUMO) can also help predict the stability and reactivity of different derivatives. mdpi.comnih.gov

| Computational Method | Predicted Property | Significance for Design |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure. | Provides a fundamental understanding of the molecule's shape and electron distribution. rsc.org |

| Transition State Theory | Activation energy (Ea) for SN2 reactions. | Predicts the kinetic feasibility and rate of reactions with nucleophiles. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, bond orders, delocalization. | Helps rationalize the stability and electrophilicity of the C-Cl bonds. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap. | Correlates with chemical reactivity and kinetic stability. mdpi.com |

| Bond Dissociation Energy (BDE) Calculation | Strength of the C-Cl bond. | Indicates the energy required for bond cleavage, influencing reactivity. nih.gov |

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. This compound can serve as a versatile covalent building block for creating larger, shape-persistent macrocycles or oligomers. chemrxiv.org These larger molecules, in turn, can be programmed to self-assemble into highly ordered, functional architectures.

The central amide group is capable of forming hydrogen bonds, which can direct the assembly process. By reacting this compound with carefully chosen aromatic or aliphatic linkers, it is possible to create macrocycles with defined cavities suitable for host-guest chemistry. These structures could find applications as sensors, molecular containers, or catalysts. Furthermore, the bifunctional nature of the molecule allows for its use in creating polymers or covalent organic frameworks that self-assemble into materials like hydrogels for drug delivery. nih.gov The precise arrangement of functional groups in these assemblies can lead to novel materials with emergent properties. nih.gov

| Co-reactant Building Block | Resulting Covalent Structure | Potential Self-Assembly Motif | Potential Application |

|---|---|---|---|

| Bisphenol A | Crown ether-like macrocycle | Host-guest complexation | Ion sensing, catalysis |

| 4,4'-Biphenyldithiol | Thia-macrocycle | π-π stacking | Organic electronics |

| Terephthalamide | Oligomer/Polymer | Hydrogen bonding network | Hydrogels, smart materials |

| Pyridine-2,6-diamine | N-rich macrocycle | Metal coordination | Catalysis, gas storage |

| 1,3,5-Tris(4-aminophenyl)benzene | 2D Covalent Organic Framework (COF) precursor | Interlayer stacking | Membranes, separation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.